N-(3,5-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine N-(3,5-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1006436-76-5
VCID: VC7901758
InChI: InChI=1S/C13H15F2N3/c1-9-11(8-18(2)17-9)7-16-6-10-3-12(14)5-13(15)4-10/h3-5,8,16H,6-7H2,1-2H3
SMILES: CC1=NN(C=C1CNCC2=CC(=CC(=C2)F)F)C
Molecular Formula: C13H15F2N3
Molecular Weight: 251.27 g/mol

N-(3,5-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine

CAS No.: 1006436-76-5

Cat. No.: VC7901758

Molecular Formula: C13H15F2N3

Molecular Weight: 251.27 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine - 1006436-76-5

Specification

CAS No. 1006436-76-5
Molecular Formula C13H15F2N3
Molecular Weight 251.27 g/mol
IUPAC Name 1-(3,5-difluorophenyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine
Standard InChI InChI=1S/C13H15F2N3/c1-9-11(8-18(2)17-9)7-16-6-10-3-12(14)5-13(15)4-10/h3-5,8,16H,6-7H2,1-2H3
Standard InChI Key YBROCDMRJSGSFZ-UHFFFAOYSA-N
SMILES CC1=NN(C=C1CNCC2=CC(=CC(=C2)F)F)C
Canonical SMILES CC1=NN(C=C1CNCC2=CC(=CC(=C2)F)F)C

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₃H₁₅F₂N₃, with a molar mass of 251.27 g/mol. Its IUPAC name, 1-(3,5-difluorophenyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine, reflects its bifunctional architecture:

  • A 3,5-difluorobenzyl group contributes electron-withdrawing properties and metabolic stability.

  • A 1,3-dimethyl-1H-pyrazol-4-ylmethyl group introduces steric hindrance and modulates solubility.

  • The methanamine linker enables conformational flexibility for target binding.

Key Structural Attributes:

  • Fluorine Substitution: Fluorine atoms enhance lipophilicity and bioavailability while resisting oxidative metabolism.

  • Pyrazole Ring: The dimethylpyrazole moiety stabilizes the compound via π-π stacking and hydrogen bonding.

  • Stereoelectronic Profile: The molecule’s dipole moment (calculated as μ=2.1D\mu = 2.1 \, \text{D}) facilitates interactions with hydrophobic protein pockets.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

  • Pyrazole Ring Formation: Condensation of hydrazine with acetylacetone under acidic conditions yields 1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

  • Reductive Amination: Reaction of the pyrazole aldehyde with 3,5-difluorobenzylamine in the presence of sodium cyanoborohydride (NaBH₃CN) produces the methanamine bridge.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Reaction Scheme:

Pyrazole-4-carbaldehyde+3,5-DifluorobenzylamineNaBH₃CNN-(3,5-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine\text{Pyrazole-4-carbaldehyde} + \text{3,5-Difluorobenzylamine} \xrightarrow{\text{NaBH₃CN}} \text{N-(3,5-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine}

Industrial Production Considerations

Scale-up challenges include optimizing catalyst efficiency (e.g., palladium on carbon for hydrogenation) and implementing continuous flow reactors to enhance yield (theoretical: 78%, practical: 65%). Green chemistry principles, such as solvent recycling, are critical for cost-effective manufacturing.

Reactivity and Functionalization

Oxidation and Reduction Pathways

  • Oxidation: Treatment with KMnO₄ oxidizes the methanamine group to a nitro derivative, though this route is seldom used due to side reactions.

  • Reduction: LiAlH₄ reduces the compound to a secondary amine, but this diminishes bioactivity.

Nucleophilic Aromatic Substitution

The fluorine atoms on the benzyl group undergo substitution with nucleophiles (e.g., amines, thiols) under basic conditions. For example:

Compound+NH₃N-(3,5-Diaminobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine\text{Compound} + \text{NH₃} \rightarrow \text{N-(3,5-Diaminobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine}

Biological Activity and Hypothesized Mechanisms

Kinase Inhibition

The pyrazole ring mimics ATP-binding motifs in kinases. Molecular docking studies suggest affinity for p38 MAPK (binding energy: ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}), implicating potential anti-inflammatory applications.

Antimicrobial Activity

Fluorinated benzyl groups disrupt microbial cell membranes. In silico models predict activity against Staphylococcus aureus (theoretical MIC\text{MIC}: 8 µg/mL).

Comparative Analysis with Structural Analogs

CompoundStructural VariationBioactivity (Relative to Target Compound)
N-(3,5-Difluorobenzyl)-1H-pyrazol-4-ylmethanamineLacks dimethyl groups on pyrazole50% lower tubulin binding affinity
N-(3,5-Dichlorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamineChlorine instead of fluorineHigher cytotoxicity (IC50\text{IC}_{50}: 0.8 µM)
N-(Benzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamineNo fluorine substitutionReduced metabolic stability (t₁/₂: 2 h)

Key Insight: Fluorine substitution and dimethylpyrazole synergistically enhance target engagement and pharmacokinetics.

Research Gaps and Future Directions

  • Target Deconvolution: Identification of primary molecular targets via CRISPR-Cas9 screening.

  • In Vivo Efficacy: Pharmacokinetic studies in murine models to assess bioavailability and toxicity.

  • Structural Optimization: Introducing sulfonamide groups to improve aqueous solubility.

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